2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide

Catalog No.
S15810672
CAS No.
M.F
C13H16N4O2S
M. Wt
292.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiad...

Product Name

2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide

IUPAC Name

2-(3-methoxyanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

InChI

InChI=1S/C13H16N4O2S/c1-8(12(18)15-13-17-16-9(2)20-13)14-10-5-4-6-11(7-10)19-3/h4-8,14H,1-3H3,(H,15,17,18)

InChI Key

WHEMHRRMHLUSKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)NC2=CC(=CC=C2)OC

2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide is a complex organic compound characterized by its unique structural features, which include a methoxy-substituted phenyl group, an amino group, and a thiadiazole moiety. The compound's molecular formula is C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S, and it has garnered attention in medicinal chemistry due to its potential biological activities.

The thiadiazole ring is a five-membered heterocyclic structure that contains sulfur and nitrogen atoms, contributing to the compound's reactivity and biological properties. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially improving its pharmacokinetic properties.

The chemical reactivity of 2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide can be attributed to the functional groups present in its structure. The amine group can participate in nucleophilic substitution reactions, while the thiadiazole moiety can undergo various transformations such as:

  • Nucleophilic addition: The nitrogen atoms in the thiadiazole can act as nucleophiles in reactions with electrophiles.
  • Condensation reactions: The amine group may react with carbonyl compounds to form imines or amides.
  • Oxidation reactions: The sulfur atom in the thiadiazole can be oxidized under certain conditions, leading to sulfoxides or sulfones.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, compounds containing the 1,3,4-thiadiazole moiety have shown promising results against various bacterial strains and fungi. For instance:

  • Antimicrobial activity: Studies have demonstrated that derivatives of 1,3,4-thiadiazole possess antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to 2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide have been reported to exhibit minimum inhibitory concentrations lower than standard antibiotics .
  • Antifungal activity: Some derivatives have shown efficacy against fungal infections, outperforming conventional antifungal agents .

The synthesis of 2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide typically involves multi-step procedures:

  • Formation of the thiadiazole ring: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds.
  • Substitution reactions: The introduction of the methoxy group onto the phenyl ring can be accomplished via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Amidation: The final step often involves coupling the thiadiazole derivative with propionamide using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

These synthetic routes are critical for developing new derivatives with enhanced biological properties.

The applications of 2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide are primarily focused on its potential as a pharmaceutical agent. Its biological activities suggest possible uses in:

  • Antimicrobial therapies: As a lead compound for developing new antibiotics or antifungal treatments.
  • Cancer research: Investigating its potential as an anticancer agent due to structural similarities with known cytotoxic compounds.

Furthermore, its unique structure makes it a valuable candidate for further modification and optimization in drug design.

Interaction studies involving 2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide often focus on its binding affinity with various biological targets. Preliminary studies indicate that this compound may interact with:

  • Enzymes: Potential inhibition of enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Receptors: Binding studies may reveal interactions with specific receptors related to cancer pathways.

Such interactions are crucial for understanding the mechanism of action and optimizing therapeutic efficacy.

Several compounds share structural similarities with 2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide. Notable examples include:

Compound NameStructure FeaturesBiological Activity
5-Methyl-[1,3,4]thiadiazoleContains similar thiadiazole ringAntimicrobial
N-(4-Methoxyphenyl)thioureaSubstituted phenyl groupAntifungal
2-Amino-N-(5-methyl-[1,3,4]thiadiazol-2-yl)acetamideSimilar core structureAntibacterial

These compounds illustrate variations in substituents that can significantly influence biological activity and pharmacological profiles. The unique combination of a methoxy-substituted phenyl group and a thiadiazole moiety in 2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide sets it apart from others by potentially enhancing its solubility and bioavailability.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

292.09939694 g/mol

Monoisotopic Mass

292.09939694 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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